molecular formula C16H23N3O4 B154049 1-Boc-4-(4-Nitrobenzyl)piperazine CAS No. 130636-61-2

1-Boc-4-(4-Nitrobenzyl)piperazine

Cat. No. B154049
M. Wt: 321.37 g/mol
InChI Key: XWWBHMXIEAVTGS-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Nitrobenzyl)piperazine is a chemical compound that is part of a class of organic molecules known as piperazines. Piperazines are characterized by their saturated six-membered ring containing two nitrogen atoms at opposite positions. The specific compound is modified with a 4-nitrobenzyl group and a tert-butoxycarbonyl (Boc) protective group.

Synthesis Analysis

The synthesis of related piperazine derivatives has been described in the literature. For instance, a bifunctional tetraaza macrocycle containing a 4-nitrobenzyl group was synthesized through the cyclization of (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters . Although this does not directly describe the synthesis of 1-Boc-4-(4-Nitrobenzyl)piperazine, the methodology involving BOC-protected intermediates and nitrobenzyl groups could be relevant to its synthesis.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 1-(2,3-dichlorophenyl)piperazine, a related compound, was confirmed using IR and 1H-NMR . These techniques are crucial for verifying the presence of functional groups and the overall molecular framework.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. The synthesis process often involves steps such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis . These reactions are typical for modifying the piperazine ring and attaching different substituents to achieve the desired chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their functional groups. The presence of a nitro group, for example, can affect the compound's reactivity and interaction with other molecules. The Boc group is commonly used as a protective group in organic synthesis, which can be removed under acidic conditions to reveal the free amine. The properties of these compounds can be further studied through crystal engineering, as demonstrated by the analysis of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid, which showed specific supramolecular organizations and hydrogen bonding patterns in their crystal structures .

Scientific Research Applications

Synthesis of Bioactive Compounds

1-Boc-4-(4-Nitrobenzyl)piperazine serves as a key intermediate in the synthesis of a wide range of bioactive molecules. For example, Spencer et al. (2011) demonstrated the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling, highlighting its utility in developing biaryl libraries with potential pharmaceutical applications (Spencer, J., Baltus, C., Press, N., Harrington, R., & Clegg, W., 2011). Similarly, Kornylov et al. (2017) outlined an efficient synthesis method for 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a compound of significant interest due to its presence in molecules with physiological significance and pharmaceutical utility (Kornylov, A. Y., Krysko, Andrei A., Krysko, Olga L., Sambursky, S. E., & Andronati, S. A., 2017).

Methodological Improvements in Synthesis

Research has also focused on improving the synthesis methods of compounds involving 1-Boc-4-(4-Nitrobenzyl)piperazine. Zhen-yuan (2006) reported an improved synthetic process for 4-[4-(5-oxo-1,5-dihydro-triazoyl-4-yl)phenyl] piperazine-1-carboxylic t-butyl ester, highlighting the methodological advancements in synthesizing key intermediates of triazole antifungal agents, which significantly improved the overall yield from 39.10% to 71.94% (Miao Zhen-yuan, 2006).

Biological Evaluation and Drug Design

The role of 1-Boc-4-(4-Nitrobenzyl)piperazine derivatives in biological evaluation and drug design is another area of interest. Kaya et al. (2016) synthesized hydrazone derivatives and examined their anticholinesterase activities, demonstrating the potential therapeutic applications of compounds derived from 1-Boc-4-(4-Nitrobenzyl)piperazine (Kaya, B., Özkay, Y., Temel, H., & Kaplancıklı, Z., 2016).

Safety And Hazards

The safety information for 1-Boc-4-(4-Nitrobenzyl)piperazine includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWBHMXIEAVTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634599
Record name tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-Nitrobenzyl)piperazine

CAS RN

130636-61-2
Record name 1,1-Dimethylethyl 4-[(4-nitrophenyl)methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130636-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-nitrobenzaldehyde and 1,1-dimethylethyl 1-piperazinecarboxylate using a method similar to that described for D1 in Description 1A although the product was purified by column chromatography followed by passing through an SCX column eluting with MeOH then 2M NH3 in MeOH. MS (ES+): 266.1, 222.2, no molecular ion (MH+) observed.
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Synthesis routes and methods II

Procedure details

tert-Butyl 4-(4-aminobenzyl)piperazine-1-carboxylate (G49) can be prepared by the nucleophilic displacement of commercially available 1-(bromomethyl)-4-nitrobenzene (G47) with tert-butyl piperazine-1-carboxylate (G7) to give tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate (G48). Subsequent reduction with hydrogen in the presence of a catalyst, for example 10% palladium on charcoal, gives tert-butyl 4-(4-aminobenzyl)piperazine-1-carboxylate (G49).
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Synthesis routes and methods III

Procedure details

The title compound was prepared from 4-nitrobenzaldehyde and 1,1-dimethylethyl 1-piperazinecarboxylate using a method similar to that described for D21 in Description 21A although the product was purified by column chromatography followed by passing through an SCX column eluting with MeOH then 2M NH3 in MeOH. MS (ES): 266.1, 222.2, no molecular ion (MH+) observed.
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Synthesis routes and methods IV

Procedure details

A solution of piperazine-1-carboxylic acid tert-butyl ester (1.90 g, 10.2 mmol) and triethylamine (1.55 mL, 11.1 mmol) in CH3CN (9 mL) was treated with 1-bromomethyl-4-nitro-benzene (2.00 g, 9.26 mmol) as a solution in CH3CN (15 mL) at RT for 20 min. The mixture was concentrated in vacuo. The residue was taken up in CH2Cl2 (20 mL) and washed with water (1×20 mL). The aqueous layer was extracted with CH2Cl2 (2×20 mL), and the combined organic layers were washed with water (1×40 mL), dried over MgSO4 and concentrated in vacuo. Purification of the residue on a 50-g Isolute SPE column on a FlashMaster system with 10-25% EtOAc-hexane afforded the title compound (2.82 g, 95%) as a white solid. Mass spectrum (ESI, m/z): Calcd. for C16H23N3O4, 322.2 (M+H). found 321.9.
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95%

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